molecular formula C16H16N4O5S3 B2704548 methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034381-95-6

methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2704548
CAS No.: 2034381-95-6
M. Wt: 440.51
InChI Key: GBBWRJOOTCXFBX-UHFFFAOYSA-N
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Description

Methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that stands out due to its intricate structure, which involves a fusion of a thiophene ring with other heterocyclic systems. This compound's unique arrangement of functional groups imparts distinctive chemical and physical properties, making it relevant in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate involves multi-step processes, often beginning with the formation of the thiophene ring followed by the introduction of other substituents. Typical steps include:

  • Formation of the Thiophene Ring: : The synthesis usually starts with the construction of the thiophene ring through reactions such as the Paal-Knorr synthesis.

  • Introduction of the Triazinyl Group: : This involves the cyclization of appropriate precursors under controlled conditions, often using strong acids or bases.

  • Attachment of the Piperidinyl Group: : This step may require nucleophilic substitution or other coupling reactions.

  • Sulfone Formation: : This is achieved through oxidation reactions, often using reagents like sulfur dioxide or sulfonyl chlorides.

  • Methyl Esterification: : The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimizing the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate can undergo various chemical reactions including:

  • Oxidation: : The compound can be oxidized at different points, especially at the thiophene ring or the sulfone group, using reagents like hydrogen peroxide or permanganates.

  • Reduction: : Reduction reactions might involve the hydrogenation of specific double bonds or reduction of the triazinyl ring using agents like lithium aluminum hydride.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the sulfone and ester groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

  • Substitution: : Halogens, acids, bases, and organic solvents.

Major Products

  • Oxidation: : Oxidized derivatives at the thiophene or triazinyl rings.

  • Reduction: : Reduced forms of the triazinyl group.

  • Substitution: : Substituted thiophene or piperidinyl derivatives.

Scientific Research Applications

Methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate finds applications across various domains:

  • Chemistry: : Used as an intermediate in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

  • Biology: : Investigated for its potential as a biochemical probe due to its unique structure, which can interact with specific biological targets.

  • Medicine: : Explored for its pharmacological properties, potentially offering new therapeutic avenues for certain diseases.

  • Industry: : Utilized in the development of advanced materials, including polymers and catalysts, owing to its stability and functional versatility.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism by which methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate exerts its effects depends on its application. In biological contexts, it may:

  • Interact with Enzymes: : Inhibiting or activating specific enzymes through binding interactions.

  • Modulate Signaling Pathways: : Affecting pathways such as signal transduction or gene expression by binding to receptors or transcription factors.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Comparing methyl 3-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate with similar compounds can highlight its unique properties:

  • Similar Compounds

    • Methyl 2-(4-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-3-carboxylate.

    • Ethyl 3-((4-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate.

  • Unique Properties

    • Structural Uniqueness: : The specific arrangement of the triazinyl and piperidinyl groups.

    • Reactivity: : Distinct reactivity patterns due to the positioning of functional groups.

    • Applications: : Wider range of applications due to its specific binding interactions in biological systems.

This compound stands out not just for its complex structure, but also for its broad utility across scientific research and industrial applications. Its intricate synthesis, varied chemical reactions, and unique properties compared to similar compounds make it a subject of great interest.

Properties

IUPAC Name

methyl 3-[4-(4-oxothieno[3,2-d]triazin-3-yl)piperidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S3/c1-25-16(22)14-12(5-9-27-14)28(23,24)19-6-2-10(3-7-19)20-15(21)13-11(17-18-20)4-8-26-13/h4-5,8-10H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBWRJOOTCXFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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